3-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide
Description
Properties
IUPAC Name |
3-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2OS2/c1-9-5-4-8-12-14(9)19-17(23-12)20-16(21)15-13(18)10-6-2-3-7-11(10)22-15/h2-8H,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLWJDDDDBHKPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiophene core. One common approach is the cyclization of 2-aminothiophene derivatives with chloroacetic acid under acidic conditions. Subsequent steps may include chlorination, methylation, and amidation reactions to introduce the necessary functional groups.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions often use continuous flow reactors and advanced purification techniques to ensure consistent quality. The choice of solvents, catalysts, and reaction temperatures are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often involve halogenating agents like thionyl chloride (SOCl2) or sulfuryl chloride (SO2Cl2).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of different functional groups, such as nitro, amino, or hydroxyl groups.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug design, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry: The compound's unique properties make it valuable in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide exerts its effects involves interaction with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact mechanism may vary depending on the application, but it often involves binding to enzymes or receptors, altering their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
The benzothiophene-2-carboxamide scaffold is highly modular, with biological activity heavily influenced by substituents on the carboxamide nitrogen and the benzothiophene core. Below is a detailed comparison with key analogs:
Substituent Variations on the Carboxamide Nitrogen
SAG Derivatives
- SAG (3-chloro-N-[trans-4-(methylamino)cyclohexyl]-N-[3-(4-pyridinyl)benzyl]-1-benzothiophene-2-carboxamide): Structure: Replaces the benzothiazole group with a trans-4-(methylamino)cyclohexyl and a 3-(pyridin-4-yl)benzyl substituent. Activity: A potent SMO agonist with enhanced efficacy in GLI activation compared to the parent compound. Used in high-throughput screening due to robust ciliary translocation of SMO . Molecular Weight: ~523 g/mol (estimated).
Aromatic and Heteroaromatic Substitutions
Functional Group Modifications on the Benzothiophene Core
Spectral and Structural Characterization
- IR/NMR Trends :
- X-ray Crystallography : Nickel complexes of analogs (e.g., ) adopt distorted square planar geometries, highlighting the influence of substituents on metal coordination .
Biological Activity
The compound 3-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide is a member of the benzothiazole derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₃ClN₂OS, with a molecular weight of approximately 300.79 g/mol. The structure features a benzothiazole moiety, which is known for its role in various biological activities.
Table 1: Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 300.79 g/mol |
| XLogP | 4.6 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 3 |
Antitumor Activity
Recent studies have indicated that benzothiazole derivatives exhibit significant antitumor activity. For instance, compounds similar to the one have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
- Mechanism of Action : Benzothiazole derivatives often act by interfering with DNA synthesis or function, leading to apoptosis in cancer cells. This mechanism has been observed in compounds tested on lung cancer cell lines such as A549 and HCC827, where they demonstrated IC50 values indicating effective cytotoxicity .
- Case Study : In a study evaluating the efficacy of benzothiazole derivatives, several compounds were synthesized and tested for their ability to inhibit tumor growth. The results showed that certain derivatives had IC50 values as low as 6.26 μM in 2D assays, indicating strong potential as antitumor agents .
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives have also been explored. In vitro studies demonstrated that these compounds could effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Testing Methodology : Antimicrobial activity was assessed using broth microdilution methods according to CLSI guidelines. Compounds were tested against Escherichia coli and Staphylococcus aureus, with some showing significant antibacterial effects .
Neuroprotective Effects
Benzothiazole derivatives are being investigated for their neuroprotective properties as well. Research indicates that these compounds can modulate neurotransmitter levels in the brain, potentially offering therapeutic benefits for neurodegenerative diseases.
- Mechanism : Some studies suggest that these compounds can cross the blood-brain barrier and enhance levels of acetylcholine and serotonin, which are crucial for cognitive function .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Benzothiazole Core : Starting from 2-aminobenzenethiol and appropriate aldehydes or ketones under acidic conditions.
- Introduction of Substituents : Electrophilic aromatic substitution reactions are used to introduce chlorine and methyl groups.
- Amidation : The final step involves reacting the chlorinated benzothiazole with an amine to form the desired carboxamide .
Q & A
Q. Key Methodological Considerations :
- Solvent Choice : Ethanol or dioxane improves solubility of intermediates.
- Catalysts : Triethylamine is often used to neutralize HCl byproducts .
- Purification : Flash chromatography (e.g., ethyl acetate/hexane) resolves structurally similar by-products .
How can crystallographic data resolve structural ambiguities in derivatives of this compound?
Advanced Research Question
Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL enables precise determination of bond lengths, angles, and dihedral angles, critical for confirming regioselectivity in heterocyclic systems. For example, SHELX refinement can distinguish between isomeric forms by analyzing intramolecular hydrogen bonds (e.g., C–H⋯O interactions) and π-stacking interactions . Discrepancies in reported NMR shifts (e.g., aromatic proton splitting in vs. 15) may arise from polymorphic variations, resolvable via SC-XRD .
Q. Example Workflow :
Data Collection : High-resolution (<1.0 Å) datasets minimize refinement errors.
Hydrogen Bond Analysis : Intramolecular interactions stabilize specific conformers.
Validation : Compare experimental bond lengths with DFT-calculated values to identify outliers.
What spectroscopic techniques are most reliable for characterizing this compound, and how are contradictions in data addressed?
Basic Research Question
- 1H/13C NMR : Aromatic protons in the benzothiophene moiety appear as doublets at δ 6.4–7.9 ppm, while the methyl group on the benzothiazole resonates as a singlet at δ 2.5–2.7 ppm . Contradictions in peak assignments (e.g., vs. 15) may arise from solvent effects (CDCl3 vs. DMSO-d6) or dynamic proton exchange.
- IR Spectroscopy : Stretching vibrations for C=O (1650–1680 cm⁻¹) and C–Cl (690–710 cm⁻¹) confirm functional group integrity .
- Mass Spectrometry : High-resolution ESI-MS or FABMS validates molecular ions (e.g., [M+H]+ at m/z 526.52) .
Q. Resolution of Discrepancies :
- Use deuterated solvents with low polarity (e.g., CDCl3) to minimize signal broadening.
- Cross-reference with computational spectroscopy (e.g., Gaussian-based DFT) .
What structure-activity relationships (SARs) govern the antimicrobial efficacy of benzothiazole derivatives like this compound?
Advanced Research Question
Substituents on the benzothiazole and benzothiophene rings modulate activity:
- Electron-Deficient Groups : Chlorine at the 3-position enhances lipophilicity and membrane penetration, improving activity against Gram-negative bacteria .
- Methyl Substitution : The 4-methyl group on the benzothiazole reduces steric hindrance, allowing better target binding (e.g., to bacterial topoisomerases) .
Q. Data Contradictions :
- Lower activity in derivatives with bulky substituents (e.g., 2,6-dichlorophenyl in ) suggests steric clashes with enzymatic pockets.
- Comparative MIC assays under standardized conditions (e.g., CLSI guidelines) are critical to minimize variability .
How can computational methods predict the binding affinity of this compound to biological targets?
Advanced Research Question
Molecular docking (e.g., AutoDock Vina) and MD simulations identify potential targets like Hedgehog signaling proteins (Smoothened receptor) or bacterial enzymes. For example:
Q. Limitations :
- False positives may arise from neglecting solvation effects. Use MM-PBSA/GBSA corrections to improve accuracy .
What are the challenges in optimizing synthetic yields for scale-up, and how can they be mitigated?
Basic Research Question
Low yields (<50%) in initial syntheses often result from:
- Side Reactions : Competing cyclization or hydrolysis. Mitigate via controlled temperature (reflux vs. RT) and anhydrous conditions .
- Purification Losses : Use preparative HPLC for polar by-products instead of traditional column chromatography .
Case Study :
In , refluxing in DMF with phenylhydrazine improved yields to 60–70% by suppressing intermediate degradation.
How do solvent polarity and reaction temperature influence the regioselectivity of benzothiazole ring formation?
Advanced Research Question
Polar solvents (DMF, DMSO) stabilize charged intermediates, favoring electrophilic substitution at the 2-position of benzothiazoles. For example:
- Low Polarity (Dioxane) : Favors kinetic control, producing meta-substituted by-products.
- High Temperature (80–100°C) : Thermodynamic control drives para-substitution due to reduced steric strain .
Experimental Validation :
Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to isolate kinetic vs. thermodynamic products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
